Potassium methacrylate

Descripción

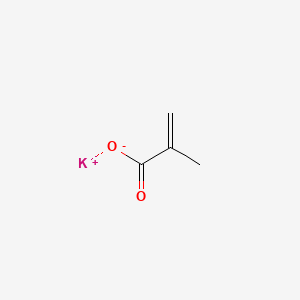

Potassium methacrylate is a potassium salt of methacrylic acid. It is a white crystalline solid that is soluble in water and commonly used in the production of polymers. Methacrylic acid and its derivatives, including this compound, are known for their ability to form polymers with a wide range of applications due to their excellent mechanical properties and chemical resistance.

Propiedades

IUPAC Name |

potassium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.K/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLCSBYSPJHDJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884342 | |

| Record name | 2-Propenoic acid, 2-methyl-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6900-35-2 | |

| Record name | Potassium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006900352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61CR0UZVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Direct Neutralization of Methacrylic Acid with Potassium Hydroxide

The most common and industrially viable method for preparing this compound is the neutralization of methacrylic acid with potassium hydroxide. This reaction can be conducted either in situ or separately to produce this compound in solution or solid form.

Reaction :

$$

\text{Methacrylic Acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O}

$$-

- Typically conducted in the absence or minimal presence of water to prevent side reactions.

- The reaction mixture is often heated moderately (e.g., 85–105 °C) to facilitate neutralization and solubilization.

- This compound can be prepared in situ during subsequent reactions, such as hydroxyalkyl methacrylate synthesis, or isolated by precipitation upon cooling.

-

- Inert volatile organic solvents like xylene, toluene, benzene, or cyclohexane are preferred to dissolve reactants and products and to aid catalyst recovery.

- Xylene is especially favored when the product is intended for coating formulations.

-

- This compound acts as a catalyst in certain reactions and can be recycled efficiently by precipitation and filtration, enhancing economic viability.

Example from Patent Literature :

- Methacrylic acid (1 mole), this compound (5–7 mole %), and an inert solvent are heated to 85–105 °C. Alkylene oxides such as ethylene oxide or propylene oxide are added gradually. After reaction, cooling to 0 °C precipitates this compound as a complex with methacrylic acid, which can be filtered off and reused.

- The process yields hydroxyalkyl methacrylates with high purity and minimal catalyst contamination.

In Situ Formation During Polymerization Processes

This compound can be generated in situ by adding potassium hydroxide directly to methacrylic acid-containing reaction mixtures, especially in polymerization or copolymerization reactions.

-

- In controlled radical polymerizations such as Atom Transfer Radical Polymerization (ATRP), this compound or related salts may be present or formed during the reaction to control polymer growth and molecular weight distribution.

- For example, amphiphilic block copolymers involving this compound derivatives have been synthesized in water/DMF mixtures at moderate temperatures (around 20 °C), using copper catalysts and halogen exchange techniques to achieve well-controlled polymerization with low polydispersity.

-

- Avoids isolation steps of this compound.

- Facilitates direct use in polymer synthesis, enhancing process efficiency.

Comparative Data Table of Preparation Methods

| Preparation Method | Reaction Conditions | Solvent System | Catalyst Role | Product Form | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| Neutralization of Methacrylic Acid with KOH | 85–105 °C, minimal water, inert solvent (xylene, toluene) | Organic solvents (xylene preferred) | Catalyst and intermediate | Solution or precipitate | High yield, high purity | Catalyst recyclable; forms precipitable complex with methacrylic acid |

| In Situ Formation during Polymerization (e.g., ATRP) | 20 °C, aqueous/DMF mixed solvent | Water/DMF (50:50 or 40:60) | Polymerization control | Dissolved in reaction | Controlled polymerization | Enables direct polymer synthesis with controlled molecular weight |

| Direct use in Emulsion Polymerization Initiation | ~70 °C, aqueous medium | Water | Initiator (KPS) | Polymer product | Good conversion (~72%) | Potassium persulfate used for PMMA synthesis, not this compound directly |

Research Findings and Analysis

Catalytic Efficiency and Recycling :

The ability of this compound to form a precipitable complex with methacrylic acid allows for easy separation and recycling of the catalyst, reducing waste and improving process economics.Solvent Effects :

The choice of solvent significantly impacts the solubility and separation of this compound. Xylene is preferred for its compatibility with coating formulations and ease of catalyst recovery.Polymerization Control :

this compound derivatives are involved in controlled polymerization processes, such as ATRP, where they contribute to low polydispersity and high conversion rates, demonstrating their utility beyond simple salt formation.Process Safety and Purity : The described preparation methods avoid water or maintain minimal water content to prevent side reactions and ensure product purity. The processes are inherently safe and produce products suitable for direct use without further purification.

Análisis De Reacciones Químicas

Types of Reactions: Potassium methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymethacrylate, a material with excellent mechanical properties and chemical resistance.

Substitution Reactions: It can react with other chemicals to form different methacrylate derivatives.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, often using initiators like potassium persulfate.

Substitution Reactions: Typically involve nucleophiles such as alcohols or amines.

Major Products:

Polymethacrylate: Used in coatings, adhesives, and various plastic products.

Methacrylate Derivatives: Used in the synthesis of specialty polymers and copolymers.

Aplicaciones Científicas De Investigación

Materials Science

1.1. Additive in Perovskite Solar Cells

Recent research highlights the use of potassium methacrylate as an additive in perovskite solar cells (PSCs). The incorporation of KMMA enhances the stability and efficiency of PSCs by improving the quality of perovskite films and inhibiting ion migration. Specifically, the power conversion efficiency (PCE) of ultrathin copper-based PSCs increased from 12.49% to 14.72% with KMMA addition. Furthermore, these cells maintained significant efficiency under thermal stress, retaining 80% of their initial PCE after prolonged heating at 85 °C for 130 hours .

Table 1: Performance Metrics of PSCs with and without KMMA

| Parameter | Without KMMA | With KMMA |

|---|---|---|

| Initial PCE | 12.49% | 14.72% |

| PCE after heating (130 h) | 60% | 80% |

| Folding stability (500 cycles) | N/A | 85.3% |

1.2. Hydrogel Development

KMMA is also utilized in the synthesis of hydrogels, particularly in combination with acrylamide. Studies show that varying the content of this compound affects the swelling behavior and diffusion characteristics of these hydrogels, making them suitable for applications in drug delivery systems and tissue engineering .

Biomedical Applications

2.1. Coatings for Implants

Research has demonstrated that this compound can enhance the stability of polymer coatings on artificial implants, which is crucial for preventing bacterial infections. Poly(3-sulfopropyl methacrylate potassium) brushes have shown improved resistance to bacterial colonization, highlighting KMMA's potential in biomedical applications .

Table 2: Efficacy of KMMA Coatings Against Bacterial Infections

| Coating Type | Bacterial Resistance (%) |

|---|---|

| Control (No KMMA) | 40 |

| Poly(3-sulfopropyl methacrylate potassium) | 85 |

Chemical Industry Applications

3.1. Chemical Intermediate

This compound serves as a chemical intermediate in various polymerization processes, contributing to the production of specialty polymers used in coatings, adhesives, and sealants. Its ability to enhance the mechanical properties and thermal stability of polymers makes it a valuable component in material formulations .

Environmental Considerations

While this compound is generally considered safe when handled properly, it is essential to adhere to safety guidelines during its use due to potential irritative effects . Research into its environmental impact suggests that proper disposal methods should be employed to mitigate any adverse effects on ecosystems.

Case Studies

Case Study: Stability Improvement in Perovskite Solar Cells

- Objective : To evaluate the impact of KMMA on the performance and stability of PSCs.

- Findings : The addition of KMMA significantly improved thermal stability and operational efficiency, making it a promising candidate for future solar technology advancements.

Case Study: Hydrogels for Drug Delivery

- Objective : To investigate the swelling characteristics influenced by KMMA content.

- Findings : Hydrogels with optimized KMMA concentrations exhibited enhanced drug release profiles suitable for controlled delivery applications.

Mecanismo De Acción

The primary mechanism by which potassium methacrylate exerts its effects is through polymerization. The methacrylate group undergoes free radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and structure. For example, in biomedical applications, polymethacrylate can interact with biological tissues, providing structural support or controlled release of drugs.

Comparación Con Compuestos Similares

Sodium Methacrylate: Similar in structure but uses sodium instead of potassium. It has comparable properties and applications.

Methyl Methacrylate: An ester of methacrylic acid, widely used in the production of polymethyl methacrylate (PMMA), known for its transparency and impact resistance.

Uniqueness: Potassium methacrylate is unique due to its specific ionic properties imparted by the potassium ion. This can influence the solubility, reactivity, and overall behavior of the compound in various applications. Compared to sodium methacrylate, this compound may offer different solubility and reactivity profiles, making it suitable for specific industrial and research applications.

Actividad Biológica

Potassium methacrylate is a potassium salt of methacrylic acid, which has garnered attention in various biomedical and industrial applications due to its unique biological properties. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, potential applications in tissue engineering, and antimicrobial properties.

This compound is synthesized through the neutralization of methacrylic acid with potassium hydroxide. The resulting compound is soluble in water, which enhances its compatibility with biological systems. This solubility is crucial for its use in various applications, including drug delivery and tissue scaffolding.

1. Cell Adhesion and Proliferation

Research indicates that this compound can enhance cell adhesion and proliferation. Its hydrophilic nature allows for better interaction with cell membranes, promoting cellular activities essential for tissue engineering. For instance, studies have shown that polymers derived from this compound support the growth of fibroblasts and other cell types, making them suitable candidates for scaffolds in regenerative medicine.

2. Antimicrobial Properties

This compound exhibits notable antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action involves disrupting microbial cell membranes, leading to cell lysis. A study demonstrated that formulations containing this compound significantly reduced bacterial biofilm formation, indicating its potential as an antimicrobial agent in clinical settings .

3. Biocompatibility

Biocompatibility is a critical factor for materials used in medical applications. This compound has been assessed for cytotoxicity through various assays, including MTT assays and live/dead staining. Results indicate that it exhibits low cytotoxicity levels, making it a favorable option for use in drug delivery systems and as a component in hydrogels designed for tissue repair .

Applications in Tissue Engineering

This compound's properties make it particularly valuable in the field of tissue engineering:

- Scaffolds : Its ability to support cell adhesion and proliferation makes it ideal for creating scaffolds that promote tissue regeneration.

- Hydrogels : When combined with other biopolymers, this compound can form hydrogels that mimic the extracellular matrix, providing a conducive environment for cell growth.

- Drug Delivery Systems : Its solubility allows it to be used as a carrier for therapeutic agents, enhancing the delivery of drugs to targeted sites within the body .

Case Study 1: Tissue Regeneration

A study involving a gelatin-methacrylate hydrogel incorporated with this compound showed enhanced mechanical strength and bioactivity. The hydrogel facilitated bone regeneration in animal models by promoting osteogenic differentiation of stem cells .

Case Study 2: Antimicrobial Efficacy

In another study focused on poultry health, this compound-based products were tested against biofilms formed by pathogenic bacteria. The results indicated that these products effectively disrupted biofilms at concentrations as low as 0.13%, showcasing their potential application in agricultural settings to prevent infections .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for potassium methacrylate-based polymers, and how do reaction conditions influence molecular weight distribution?

- Methodological Answer : this compound polymers are typically synthesized via free-radical polymerization using initiators like azobisisobutyronitrile (AIBN) or redox systems. For controlled architectures (e.g., brushes), surface-initiated polymerization with macro-initiators such as poly(glycidyl methacrylate) (PGMA) is effective . Molecular weight distribution can be optimized by adjusting monomer-to-initiator ratios, temperature (60–80°C), and solvent polarity. Gel permeation chromatography (GPC) is critical for analyzing molecular weight and dispersity (Đ), with anhydrous dimethylformamide (DMF) as the mobile phase to prevent aggregation .

Q. Which analytical techniques are most reliable for characterizing the structural and thermal properties of this compound polymers?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H NMR in deuterated water or DMSO to confirm methacrylate group incorporation and quantify monomer ratios.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks (e.g., C=O stretch at 1700 cm, sulfonate groups at 1040 cm) .

- Differential Scanning Calorimetry (DSC) : Measure glass transition temperature () with a heating rate of 10°C/min under nitrogen. For copolymers, varies with composition; e.g., 35°C for butyl methacrylate copolymers .

- Atomic Force Microscopy (AFM) : Quantify brush thickness and surface morphology in hydrated states to assess stability .

Q. What solvent systems are compatible with this compound polymers for solution processing or composite fabrication?

- Methodological Answer : this compound polymers exhibit solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, tetrahydrofuran) and aqueous buffers at neutral pH. For coatings, solubility in PBS (pH 7.4) is critical for biomedical applications. Phase separation can occur in hydrophobic solvents; pre-dissolution in methanol followed by solvent exchange is recommended for film casting .

Advanced Research Questions

Q. How can conflicting data on the hydrolytic stability of this compound polymer coatings under physiological conditions be resolved?

- Methodological Answer : Stability discrepancies often arise from differences in polymer architecture (e.g., linear vs. brush) and crosslinking density. Accelerated aging tests in PBS at 37°C with periodic AFM thickness measurements (e.g., ≤10% mass loss over 32 days for PGMA-grafted brushes ) provide quantitative stability metrics. Comparative studies should control for ionic strength, as high salt concentrations may induce chain collapse. X-ray photoelectron spectroscopy (XPS) can track sulfate group retention post-degradation .

Q. What experimental designs effectively evaluate the anti-biofilm and biocompatibility properties of this compound-based coatings?

- Methodological Answer :

- Bacterial Adhesion Assays : Use Staphylococcus aureus or Escherichia coli in nutrient broth, with colony-forming unit (CFU) counts after 24-hour incubation. Coatings reducing CFUs by >90% indicate efficacy .

- Mammalian Cell Compatibility : Perform MTT assays with fibroblasts (e.g., NIH/3T3) to assess cytotoxicity. Optimal coatings allow >80% cell viability while inhibiting bacterial attachment .

- In Vivo Testing : Implant coated substrates in animal models (e.g., murine subcutaneous pockets) and monitor infection rates histologically over 14–28 days .

Q. How do polymerization parameters (e.g., initiator type, monomer feed ratio) influence the glass transition temperature () and mechanical performance of this compound copolymers?

- Methodological Answer : is governed by copolymer composition and chain mobility. For example, increasing the rigid methacrylate content raises , while flexible comonomers (e.g., butyl acrylate) lower it. Design of Experiments (DoE) approaches, such as D-optimal or uniform design, systematically vary parameters (e.g., initiator concentration, temperature) to model trends . Dynamic mechanical analysis (DMA) at 1 Hz frequency quantifies storage modulus () and tan δ peaks, correlating with crosslink density and toughness .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : When stability or performance data conflict, cross-validate with multiple techniques (e.g., AFM + quartz crystal microbalance (QCM) for hydration effects) .

- Statistical Robustness : Use ANOVA for batch-to-batch variability (n ≥ 3) and report confidence intervals for or degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.